![molecular formula C20H28O2 B13384769 17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)
17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methandrostenolone, also known as Dianabol, is an anabolic steroid that has been widely used in the fields of bodybuilding and sports for its muscle-building properties. Developed in the 1950s by Dr. John Bosley Ziegler and the CIBA pharmaceutical company, Methandrostenolone was initially intended to address medical conditions related to muscle wasting and bone density deficiencies . its potent anabolic properties quickly attracted attention beyond medical circles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methandrostenolone is synthesized from testosterone through a series of chemical reactions. The process typically involves the methylation of the 17-alpha position of the testosterone molecule, which enhances its oral bioavailability. The key steps in the synthesis include:
Oxidation: The starting material, testosterone, undergoes oxidation to form an intermediate compound.
Methylation: The intermediate is then methylated at the 17-alpha position.
Reduction: The final step involves the reduction of the intermediate to form Methandrostenolone.
Industrial Production Methods
Industrial production of Methandrostenolone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Methandrostenolone undergoes several types of chemical reactions, including:
Oxidation: Methandrostenolone can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Methandrostenolone into other anabolic steroids.
Substitution: Substitution reactions can modify the functional groups attached to the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Methanol, ethanol, acetone
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Methandrostenolone .
Scientific Research Applications
Methandrostenolone has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the development of new anabolic steroids.
Biology: Studied for its effects on muscle growth and protein synthesis.
Medicine: Initially used to treat muscle wasting and bone density deficiencies.
Industry: Utilized in the formulation of performance-enhancing supplements.
Mechanism of Action
Methandrostenolone exerts its effects by binding to androgen receptors in various tissues, including skeletal muscles. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also has moderate estrogenic effects, contributing to fluid retention and muscle fullness .
Comparison with Similar Compounds
Similar Compounds
Oxymetholone (Anadrol): Another potent anabolic steroid used for muscle growth.
Nandrolone (Deca Durabolin): Known for its ability to promote muscle mass and strength.
Stanozolol (Winstrol): Used for cutting cycles to enhance muscle definition .
Uniqueness
Methandrostenolone is unique due to its strong anabolic effects combined with moderate androgenic and estrogenic properties. This makes it highly effective for bulking cycles, providing significant muscle gains and strength improvements .
Properties
IUPAC Name |
17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALNWXLMVGSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859089 |
Source


|
| Record name | 17-Hydroxy-17-methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
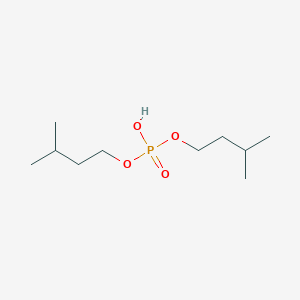
![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)
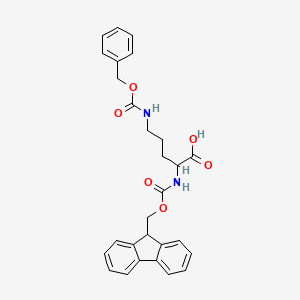
![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)
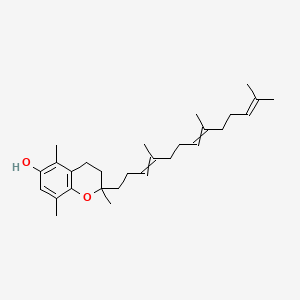

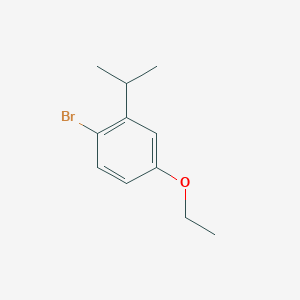
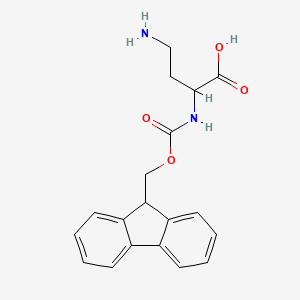
![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)
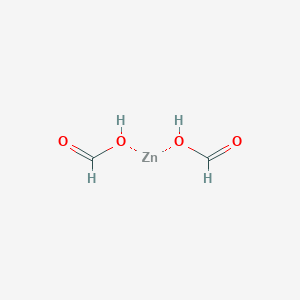

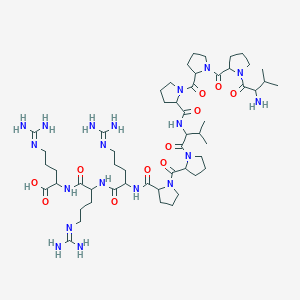
![Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B13384790.png)
